molecular formula C7H11NOS B068734 1-Methyl-2-sulfanylideneazepan-4-one CAS No. 178218-30-9

1-Methyl-2-sulfanylideneazepan-4-one

Cat. No.: B068734
CAS No.: 178218-30-9
M. Wt: 157.24 g/mol
InChI Key: XQAHCYRLMVNEFD-UHFFFAOYSA-N
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Description

1-Methyl-2-sulfanylideneazepan-4-one is a seven-membered azepanone ring derivative featuring a thione (C=S) group at position 2 and a methyl substituent at position 1.

Properties

CAS No.

178218-30-9

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

1-methyl-2-sulfanylideneazepan-4-one

InChI

InChI=1S/C7H11NOS/c1-8-4-2-3-6(9)5-7(8)10/h2-5H2,1H3

InChI Key

XQAHCYRLMVNEFD-UHFFFAOYSA-N

SMILES

CN1CCCC(=O)CC1=S

Canonical SMILES

CN1CCCC(=O)CC1=S

Synonyms

4H-Azepin-4-one, hexahydro-1-methyl-2-thioxo-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogies to Benzodiazepinone Derivatives

4-Phenyl-1,5-benzodiazepin-2-one derivatives () share a seven-membered ring core but incorporate two nitrogen atoms and a ketone group. These compounds, synthesized with varying alkyl chains (C8–C12), demonstrated enhanced surface-active properties, improving drug delivery by protecting active ingredients from degradation . By contrast, 1-Methyl-2-sulfanylideneazepan-4-one replaces one nitrogen with a sulfur atom, which may alter polarity and binding affinity. The methyl group at position 1 could similarly modulate lipophilicity and metabolic stability, as seen in alkyl-substituted benzodiazepines.

Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one, ) highlights the impact of electron-withdrawing substituents (e.g., nitro and chloro groups) on stability and purity. The absence of impurities in Methylclonazepam underscores the importance of substituent selection in synthetic routes . For the target compound, the sulfanylidene group’s electron-rich nature may confer distinct reactivity compared to nitro or chloro groups.

Sulfur-Containing Analogues in Patent Literature

The thieno-pyrimidine derivatives from EP 2 402 347 A1 () feature methylsulfonyl groups, which are strongly electron-withdrawing. These compounds are designed for kinase inhibition, suggesting that sulfur moieties can enhance target engagement . This difference could influence interactions with biological targets or catalytic sites.

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Functional Impact Source
This compound Azepanone 1-Methyl, 2-thione Hypothesized: Enhanced reactivity N/A
4-Phenyl-1,5-benzodiazepin-2-one Benzodiazepinone Alkyl chains (C8–C12) Improved drug delivery
Methylclonazepam 1,4-Benzodiazepinone 2-chlorophenyl, 7-nitro High purity, pharmacological activity
Thieno-pyrimidine derivative (EP Patent) Thieno-pyrimidine Methylsulfonyl Kinase inhibition

Research Findings and Implications

  • Alkyl Chain vs. Methyl Group: The alkyl chains in benzodiazepinones () improve membrane permeability, suggesting that the methyl group in the target compound may similarly enhance bioavailability through lipophilicity modulation.
  • Synthetic Challenges : The absence of impurities in Methylclonazepam () underscores the need for precise synthetic control when introducing reactive groups like thiones.

Notes

  • Limitations : Direct data on this compound are absent in the provided evidence; comparisons are inferred from structural analogs.
  • Future Directions : Experimental studies are required to validate the hypothesized electronic and pharmacological effects of the thione and methyl substituents.

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